MT1 BET inhibitor

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MT1 BET inhibitor is a bivalent bromodomain inhibitor that has shown significant potency in inhibiting the growth of cancer cells, particularly in prostate cancer. Bromodomains are epigenetic readers of histone acetylation involved in chromatin remodeling and transcriptional regulation of several genes, including the proto-oncogene cellular myelocytomatosis (c-Myc). This compound is 100-fold more potent than the first-in-class bromodomain inhibitor JQ1 .

准备方法

The synthesis of MT1 BET inhibitor involves the design and characterization of bivalent bromodomain inhibitors. The synthetic route includes the preparation of both novel and previously described bumped bromodomain inhibitors stereoselectively in 99% enantiomeric excess. The process involves multivalent interactions, which create avidity, allowing stable biophysical recognition. The bromodomain and extraterminal domain family of transcriptional coactivators features tandem bromodomains through which these proteins bind acetylated histones and transcription factors .

化学反应分析

MT1 BET inhibitor undergoes various chemical reactions, including binding to bromodomains in a bivalent fashion. The compound induces dimerization of tandem BRD4 constructs when there is a point mutation at a key conserved asparagine. The reactions involve acetylation mimics to block the bromodomains from binding chromatin. Common reagents used in these reactions include acetylation mimics and other bromodomain-targeted agents .

科学研究应用

MT1 BET inhibitor has numerous scientific research applications, particularly in the field of cancer therapy. It has been shown to decrease cell viability and cause cell cycle arrest in the G0/G1 phase in castration-sensitive and resistant prostate cancer cell lines in a dose-dependent fashion. The inhibition of c-Myc function by this compound was molecularly corroborated by the de-repression of Protein Kinase D1 and increased phosphorylation of Protein Kinase D1 substrate proteins. This compound has also been combined with other chemotherapeutic modalities for cancer treatment, demonstrating favorable clinical outcomes .

作用机制

The mechanism of action of MT1 BET inhibitor involves the inhibition of bromodomain and extraterminal domain proteins, which are epigenetic readers that regulate gene expression and are involved in cancer pathogenesis. Exposure of tumor cells to this compound reduces the levels of BRD4 at enhancers and promoters at a genome-wide level. The reduction is more marked at superenhancers, and the genes associated with superenhancers undergo stronger and faster downregulation than genes regulated by standard enhancers .

相似化合物的比较

MT1 BET inhibitor is compared with other similar compounds, such as JQ1, which is a monovalent bromodomain inhibitor. This compound is 100-fold more potent than JQ1 in cellular assays. Other similar compounds include kinase and bromodomain dual inhibitors, bromodomain protein proteolysis-targeting chimeras, and BRD4-selective inhibitors. The unique aspect of this compound is its bivalent binding, which significantly enhances its potency compared to monovalent inhibitors .

属性

CAS 编号 |

2060573-82-0 |

|---|---|

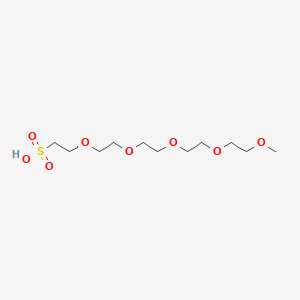

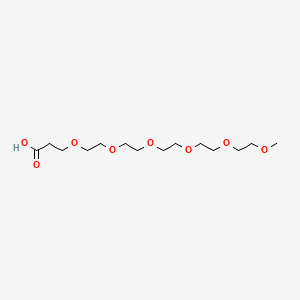

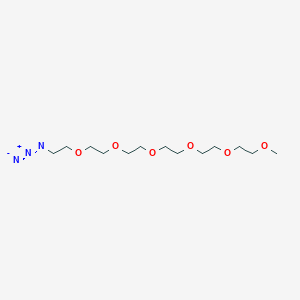

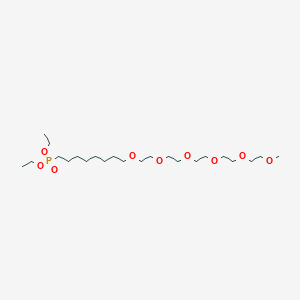

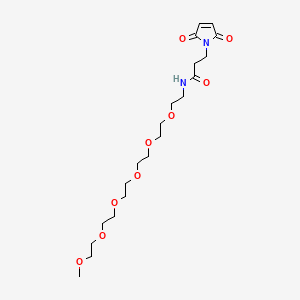

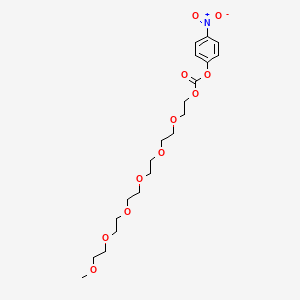

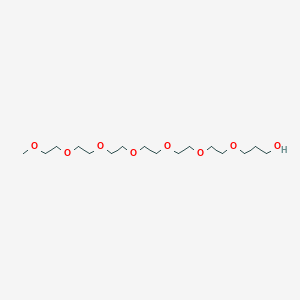

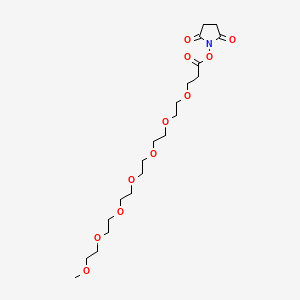

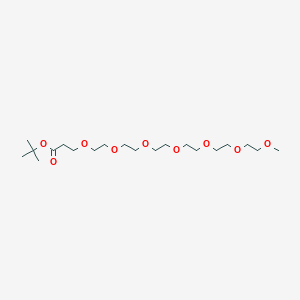

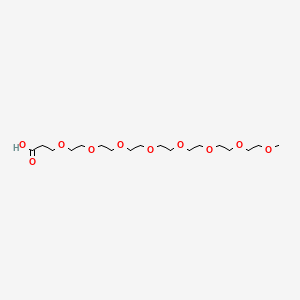

分子式 |

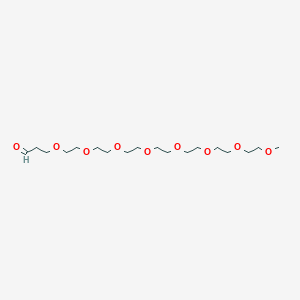

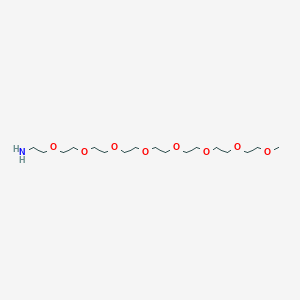

C54H66Cl2N10O9S2 |

分子量 |

1134.203 |

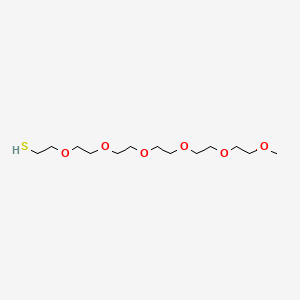

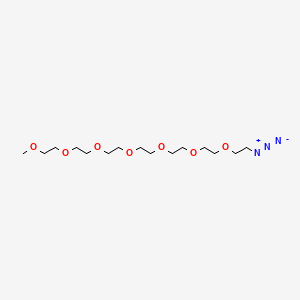

IUPAC 名称 |

N,N'-(3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide) |

InChI |

InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1 |

InChI 键 |

JNSLBXJNVHYNNW-CXNSMIOJSA-N |

SMILES |

O=C(NCCOCCOCCOCCOCCOCCOCCOCCNC(C[C@@H](C1=NN=C(N21)C)N=C(C3=C2SC(C)=C3C)C4=CC=C(C=C4)Cl)=O)C[C@H]5C6=NN=C(C)N6C7=C(C(C)=C(C)S7)C(C8=CC=C(Cl)C=C8)=N5 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MT1; MT-1; MT 1; Bis-CPI203-PEG7; Bis-CPI-203-PEG7; (Bis-CPI203)-PEG7; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。